N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide
Description
This compound features a benzamide core substituted with a sulfamoyl-linked phenyl group and a 2,6-dimethoxypyrimidin-4-yl moiety. Additionally, the benzamide is functionalized with a morpholinosulfonyl group, contributing to its unique physicochemical and pharmacological properties. The molecular formula is C₂₂H₂₃N₅O₇S₂ (based on a closely related analog in ), with a molecular weight of ~533.6 g/mol.
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O8S2/c1-34-21-15-20(25-23(26-21)35-2)27-37(30,31)18-9-5-17(6-10-18)24-22(29)16-3-7-19(8-4-16)38(32,33)28-11-13-36-14-12-28/h3-10,15H,11-14H2,1-2H3,(H,24,29)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTQFETVVSBKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H27N5O5S2
- Molecular Weight : 541.6 g/mol
- IUPAC Name : (E)-N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-propan-2-ylphenyl)prop-2-enamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may bind to enzymes involved in critical cellular processes, thereby inhibiting their activity. This is particularly relevant in cancer treatment where enzyme inhibition can lead to reduced tumor growth.
- DNA Interaction : Similar compounds have shown the ability to bind DNA and inhibit DNA-dependent enzymes, suggesting that this compound may also exhibit similar properties. This interaction can lead to disruptions in DNA replication and transcription, which are crucial for cancer cell proliferation .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally similar to this compound. For instance:
- In Vitro Studies : Compounds with similar structures have been tested against various cancer cell lines such as A549 (lung cancer), HCC827, and NCI-H358. The results indicated IC50 values ranging from 0.85 μM to 7.02 μM across different assays, demonstrating significant cytotoxicity against these cancer cells .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Testing Against Bacteria : Antimicrobial efficacy was evaluated using broth microdilution methods against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. Compounds with similar moieties showed promising antibacterial activity, suggesting that this compound may also possess such properties .
Data Summary
| Activity Type | Cell Line/Organism | IC50 Values (μM) | Reference |
|---|---|---|---|
| Antitumor | A549 | 2.12 ± 0.21 | |
| Antitumor | HCC827 | 5.13 ± 0.97 | |
| Antitumor | NCI-H358 | 0.85 ± 0.05 | |
| Antimicrobial | E. coli | - | |
| Antimicrobial | S. aureus | - |
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that related compounds exhibited stronger antitumor effects in 2D assays compared to 3D models, indicating that the compound's effectiveness may vary depending on the assay type used .
- Mechanistic Insights : Research has suggested that the binding affinity of these compounds to DNA could be a key factor in their biological activity, potentially leading to new therapeutic strategies in cancer treatment .
- Clinical Relevance : Some derivatives have progressed through clinical trials, showcasing their potential as therapeutic agents against various cancers and infectious diseases .
Comparison with Similar Compounds
Pyrimidine Ring Modifications
N-[4-[(6-Methoxypyrimidin-4-yl)Sulfamoyl]Phenyl]-4-Morpholin-4-ylsulfonylbenzamide ():
- Key Difference : Single methoxy group at the 6-position of the pyrimidine ring vs. 2,6-dimethoxy in the target compound.
- Impact : Reduced steric hindrance and altered electronic effects may decrease binding affinity to targets requiring bidentate interactions. Molecular weight is identical (533.6 g/mol ), but XLogP3 (1.1 ) suggests similar lipophilicity .
- N-(4-{[(2,6-Dimethoxy-4-Pyrimidinyl)Amino]Sulfonyl}Phenyl)-2,2-Diphenylacetamide (): Key Difference: Replacement of morpholinosulfonyl with diphenylacetamide. Impact: Lower molecular weight (504.56 g/mol) and increased hydrophobicity (predicted density: 1.361 g/cm³) due to diphenyl groups. This may reduce solubility but improve membrane permeability .
Sulfonyl Group Variations
- N-[4-[(2,6-Dimethoxypyrimidin-4-yl)Sulfamoyl]Phenyl]-4-(Dipropylsulfamoyl)Benzamide (): Key Difference: Morpholinosulfonyl replaced with dipropylsulfamoyl. Impact: The dipropyl groups increase alkyl chain length, elevating lipophilicity (InChIKey: KHCLRKNIJZIEFM-DHDJHLBQCD). This could enhance metabolic stability but reduce aqueous solubility .
- N-(4-{[(2,6-Dimethoxy-4-Pyrimidinyl)Amino]Sulfonyl}Phenyl)-4-(2-Phenoxyethoxy)Benzamide (): Key Difference: Morpholinosulfonyl substituted with phenoxyethoxy. Impact: Increased molecular weight (C₂₇H₂₆N₄O₇S) and polarity due to the ether linkage. The phenoxy group may introduce π-π stacking interactions with aromatic residues in target proteins .
Halogen-Substituted Analogs ()
Compounds 5f (4-fluoro), 5g (3-fluoro), 5h (2-fluoro), and 5i (4-chloro) exhibit:
- Melting Points : Range from 201–258°C , with 4-chloro derivative (5i ) showing the highest (256–258°C ), indicating stronger intermolecular forces.
- Optical Activity : [α]D values vary (+9.3° to +11.7° ), suggesting chirality-dependent binding disparities.
- Bioactivity : Fluorine and chlorine substituents may enhance metabolic stability and target affinity via electronegative effects .
Physicochemical and Pharmacokinetic Profiles
*Estimated from structurally similar compound in .
†Approximated based on molecular formula.
- Solubility: Morpholinosulfonyl and methoxy groups enhance aqueous solubility compared to alkyl or aromatic substituents.
- Lipophilicity : Diphenyl and dipropyl analogs () likely exhibit higher LogP, favoring blood-brain barrier penetration but risking solubility limitations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
